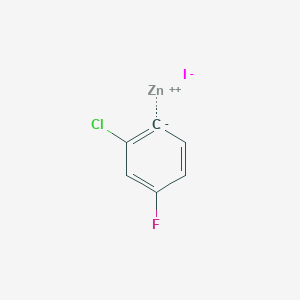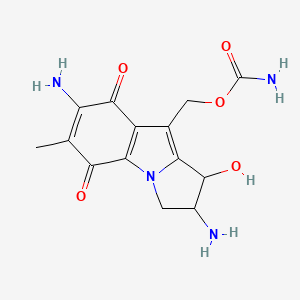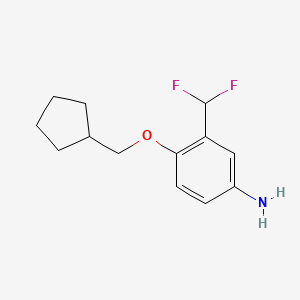
4-(Cyclopentylmethoxy)-3-(difluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopentylmethoxy)-3-(difluoromethyl)aniline is an organic compound that features a cyclopentylmethoxy group and a difluoromethyl group attached to an aniline ring
Preparation Methods
One common method involves the selective electrophilic di- and monofluorinations using reagents like Selectfluor . The reaction conditions are carefully controlled to achieve the desired substitution pattern on the aniline ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(Cyclopentylmethoxy)-3-(difluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the difluoromethyl or cyclopentylmethoxy groups can be replaced or modified. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Cyclopentylmethoxy)-3-(difluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound may be used in the study of biological systems, particularly in understanding the effects of fluorinated groups on biological activity.
Mechanism of Action
The mechanism by which 4-(Cyclopentylmethoxy)-3-(difluoromethyl)aniline exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
4-(Cyclopentylmethoxy)-3-(difluoromethyl)aniline can be compared with other fluorinated aniline derivatives:
4-(Difluoromethyl)aniline: Lacks the cyclopentylmethoxy group, which may result in different chemical and biological properties.
4-(Cyclopentylmethoxy)aniline: Lacks the difluoromethyl group, which may affect its reactivity and stability.
4-(Trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a difluoromethyl group, which can lead to different electronic and steric effects
Properties
Molecular Formula |
C13H17F2NO |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
4-(cyclopentylmethoxy)-3-(difluoromethyl)aniline |
InChI |
InChI=1S/C13H17F2NO/c14-13(15)11-7-10(16)5-6-12(11)17-8-9-3-1-2-4-9/h5-7,9,13H,1-4,8,16H2 |
InChI Key |
LQTNIDFHNTVPLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COC2=C(C=C(C=C2)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Propane-2-sulfonyl)ethyl]piperidine](/img/structure/B15090611.png)
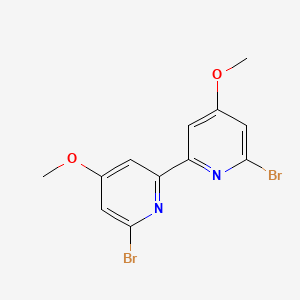
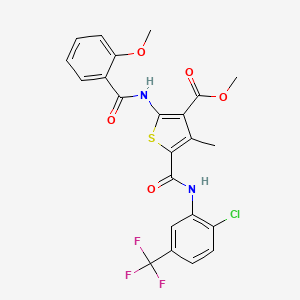


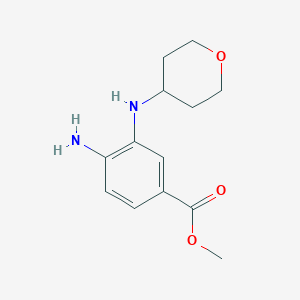
![4-[(6-Methyl-1H-indol-1-yl)methyl]aniline](/img/structure/B15090643.png)
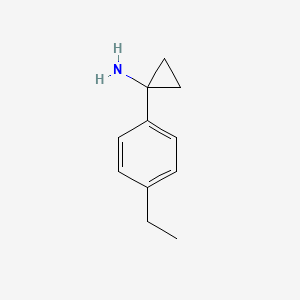

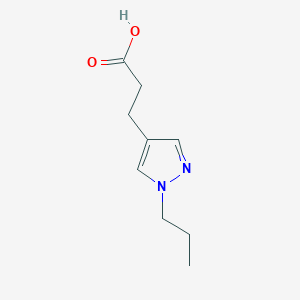
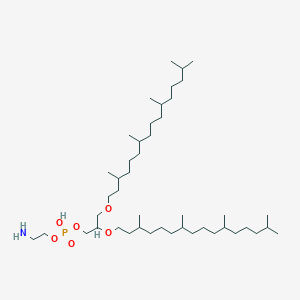
![(3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine](/img/structure/B15090673.png)
